2-(methylthio)-4,5-diphenyl-1H-imidazole
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Overview
Description
2-(Methylthio)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methylthio group at the 2-position and phenyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with benzaldehyde derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(Methylthio)-4,5-diphenyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(methylthio)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular signaling pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is believed to play a crucial role.
Comparison with Similar Compounds
2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the methylthio group, which may affect its reactivity and biological activity.
2-(Methylthio)-4,5-dimethyl-1H-imidazole: Substituted with methyl groups instead of phenyl groups, leading to different chemical and physical properties.
2-(Methylthio)-4,5-diphenyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring, resulting in different reactivity and applications.
Uniqueness: 2-(Methylthio)-4,5-diphenyl-1H-imidazole is unique due to the presence of both the methylthio group and phenyl groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-methylsulfanyl-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYCCFMGPGRPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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